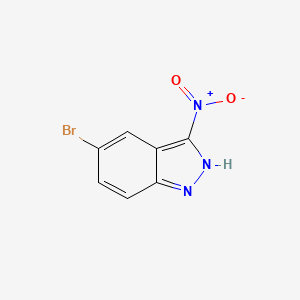

5-Bromo-3-nitro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

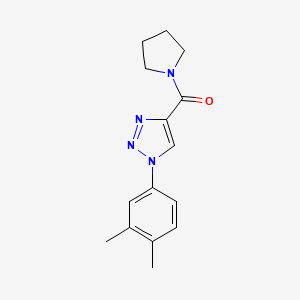

“5-Bromo-3-nitro-1H-indazole” is a chemical compound with the molecular weight of 242.03 . It is a solid powder at room temperature . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole is presented in a study . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Physical And Chemical Properties Analysis

“this compound” is a solid powder at room temperature . It has a molecular weight of 242.03 .

Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Synthase

5-Bromo-3-nitro-1H-indazole derivatives demonstrate significant potential as inhibitors of various isoforms of nitric oxide synthase (NOS), including those in the brain, endothelium, and inducible isoforms. The modulation of NOS activity by these derivatives indicates their utility in researching the biological roles of nitric oxide, potentially affecting various physiological and pathological processes (Bland-Ward & Moore, 1995).

Energetic Material Synthesis

Indazole derivatives, including those related to this compound, form a class of high-density energetic materials. Their synthesis and characterization reveal potential applications in the development of explosive compounds. These compounds are noted for their high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for various military and civilian applications (Thottempudi & Shreeve, 2011).

Corrosion Inhibition

Research on indazole derivatives also extends to their use as corrosion inhibitors for metals. Studies involving 5-nitroindazole and its derivatives have shown these compounds to be effective in protecting carbon steel against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal longevity and durability are critical (Xu et al., 2019).

Chemical Synthesis and Material Science

Indazole derivatives, including those with bromo and nitro groups, are key intermediates in the synthesis of more complex chemical entities. They participate in various coupling reactions, enabling the synthesis of novel compounds with potential applications in drug development and material science. The ability to selectively protect and functionalize indazole derivatives underscores their versatility and utility in organic synthesis (Slade et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions of “5-Bromo-3-nitro-1H-indazole” could be in the development of new drugs, particularly kinase inhibitors .

Propiedades

IUPAC Name |

5-bromo-3-nitro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKAEVBTKRALDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-3-yl)methanone](/img/structure/B2840381.png)

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)

![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)